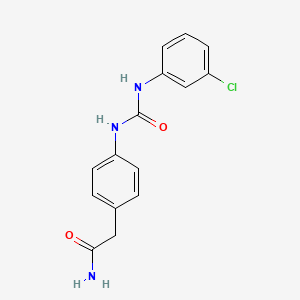

2-(4-(3-(3-氯苯基)脲基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.

科学研究应用

- 肝细胞癌 (HCC): 研究人员已探索该化合物作为抗 HCC 药物的潜力。具体而言,化合物 27 是一种脲基取代的 4-苯基噻唑类似物,对 HepG2 细胞表现出强烈的细胞毒性,超过了索拉非尼(一种标准的 HCC 治疗药物)的功效。机制研究表明,化合物 27 抑制 HCC 细胞迁移,诱导 G2/M 阻滞,并促进早期凋亡。 它选择性地靶向胰岛素样生长因子 1 受体 (IGF1R),使其成为 HCC 治疗的很有希望的候选药物 .

- IGF1R 抑制: 化合物 27 有效地抑制 IGF1R 激酶活性,分子模型表明通过多个氢键进行强结合。IGF1R 在细胞增殖和存活中起着至关重要的作用,使其成为癌症治疗的诱人靶标。 化合物 27 的良好药物特性增强了其作为治疗剂的潜力 .

- 理化性质: 研究人员通过引入吗啉/哌啶部分优化了化合物 27 的理化性质。 这些修饰增强了其溶解度、生物利用度和整体药物特性 .

- 支架跳跃: 利用从索拉非尼进行支架跳跃,科学家设计了脲基取代的 4-苯基噻唑衍生物。 这种方法允许开发具有不同作用机制的新型化合物,解决了与现有激酶抑制剂相关的局限性 .

- 结合相互作用: 化合物 27 与 IGF1R 的结合相互作用提供了对其作用机制的见解。 了解这些相互作用有助于合理的药物设计和优化 .

- 构效关系 (SAR): 研究人员探索脲基取代的 4-苯基噻唑类似物的 SAR,以确定其生物活性所需的关键结构特征。 这些知识为进一步修饰提供了信息,并导致开发出更有效的衍生物 .

癌症研究与治疗

激酶抑制和药物开发

药理学研究

抗癌药物发现

化学生物学

药物化学

作用机制

Target of Action

The primary target of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide is the Insulin-like Growth Factor 1 Receptor (IGF1R) . IGF1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .

Mode of Action

2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide interacts with IGF1R by binding to it, thereby inhibiting its activity . This inhibition prevents the receptor from activating downstream signaling pathways that promote cell growth and survival. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .

Biochemical Pathways

Upon binding to IGF1R, 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide disrupts the normal functioning of the receptor, leading to the inhibition of downstream signaling pathways . These pathways include the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival. By inhibiting these pathways, the compound can exert its antiproliferative effects .

Pharmacokinetics

Computational predictions indicate favorable drug-like properties for this compound .

Result of Action

The inhibition of IGF1R by 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide leads to potent antiproliferative effects. It has been shown to inhibit cell migration and colony formation, induce G2/M arrest, and trigger early-stage apoptosis in hepatocellular carcinoma cells .

属性

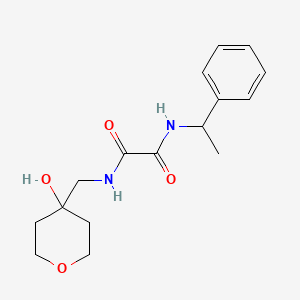

IUPAC Name |

2-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c16-11-2-1-3-13(9-11)19-15(21)18-12-6-4-10(5-7-12)8-14(17)20/h1-7,9H,8H2,(H2,17,20)(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJPCLPSLZZNKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390751.png)

![2-{4-[(4-methoxybenzyl)thio]-1H-pyrrolo[3,2-c]pyridin-1-yl}-N-[2-(2-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B2390758.png)

![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)

![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)

![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)